Cas no 1204298-61-2 (5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE)
![5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE structure](https://ja.kuujia.com/scimg/cas/1204298-61-2x500.png)
5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE 化学的及び物理的性質
名前と識別子
-
- 5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE
- 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 1,7-Dihydro-5-(4-iodophenyl)pyrrolo[2,3-d]pyrimidine-2,4-dione
- 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, 5-(4-iodophenyl)-
- 1204298-61-2
- DTXSID80679859
- BL002844
-
- MDL: MFCD13619886
- インチ: InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18)
- InChIKey: YGNWVBNWTSLGCI-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)I)C2=CNC3=C2C(=NC(=N3)O)O
計算された属性
- 精确分子量: 352.96612Da
- 同位素质量: 352.96612Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 74Ų
5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269527-5g |
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione |
1204298-61-2 | 95% | 5g |
$760 | 2021-08-18 | |
Chemenu | CM269527-1g |
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione |
1204298-61-2 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760311-1g |
5-(4-Iodophenyl)-1,7-dihydro-2h-pyrrolo[2,3-d]pyrimidine-2,4(3h)-dione |
1204298-61-2 | 98% | 1g |
¥2436.00 | 2024-08-09 |
5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONEに関する追加情報
5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE: Research and Applications
The compound 5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE, with CAS No. 1204298-61-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyrrolopyrimidinediones, which are known for their unique structural features and potential bioactivity. The presence of the iodophenyl group at the 5-position introduces a level of complexity and functionality that makes this compound particularly interesting for researchers exploring novel therapeutic agents.
The structural elucidation of this compound reveals a fused bicyclic system comprising a pyrrolidine ring fused to a pyrimidine ring system. The dihydropyrrolopyrimidine core is further substituted with a dione moiety at positions 2 and 4. This arrangement creates a rigid yet flexible framework that can potentially interact with various biological targets. Recent studies have highlighted the importance of such structural motifs in modulating enzyme activity and receptor binding, making this compound a promising candidate for drug development.
The synthesis of 5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves a multi-step process that typically begins with the preparation of the pyrrolidine ring system. The introduction of the iodophenyl group is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for subsequent biological evaluations.
In terms of pharmacological activity, this compound has shown potential in several key areas. Recent studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. For instance, in vitro assays have revealed that it can effectively suppress the activity of protein kinase A (PKA) and related enzymes. This inhibition has been linked to its ability to modulate cellular responses in pathways associated with inflammation and apoptosis.
Beyond enzymatic inhibition, there is growing interest in exploring the anti-tumor properties of this compound. Preclinical studies using cancer cell lines have shown that 5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE exhibits selective cytotoxicity against various malignancies. The mechanism underlying this activity appears to involve interference with mitochondrial function and induction of oxidative stress in cancer cells. These findings suggest that the compound could serve as a lead molecule for developing novel anti-cancer therapies.
The incorporation of an iodine atom into the structure also introduces unique electronic properties that enhance its bioavailability and pharmacokinetic profile. Studies comparing this compound with its non-iodinated analogs have shown improved solubility and absorption rates in animal models. This attribute is particularly advantageous for drug delivery systems that require efficient systemic distribution.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These simulations have provided insights into its binding affinity towards various biological targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. Such computational approaches are instrumental in guiding further optimization efforts aimed at enhancing both potency and selectivity.
In conclusion, 5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE represents a compelling example of how structural complexity can be harnessed to design bioactive molecules with therapeutic potential. Its unique chemical features and promising pharmacological profile make it an area of active research interest across academia and industry alike.
1204298-61-2 (5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE) Related Products
- 2248340-19-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate)
- 2229227-75-0(1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid)
- 147143-58-6(Pyridine,2-(4-fluorophenoxy)-3-nitro-)
- 2248357-28-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate)
- 3002480-19-2((2-Chloro-6-fluorophenyl)(propyl)sulfane)
- 2137987-20-1(1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)
- 2108071-61-8(methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate)
- 1286272-69-2(1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol)
- 2171449-37-7((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pentanoic acid)
- 854035-84-0(4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol)




